1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a cyclopropyl group at position 1 and an ethyl group at position 3, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of cyclopropylamine and ethyl acetoacetate, followed by their reaction in a suitable reactor. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1,3-diethyluracil Hydrochloride: Another pyrimidine derivative with different substituents.
1,3-Dimethyluracil: A simpler pyrimidine compound with methyl groups at positions 1 and 3.
Uniqueness
1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific cyclopropyl and ethyl substituents, which confer distinct chemical and biological properties compared to other pyrimidine derivatives. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-2-10-8(12)5-6-11(9(10)13)7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
UIBKLHOBTYAMOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CN(C1=O)C2CC2 |
Origin of Product |
United States |
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